5-Cyclopropoxy-6-ethylpyridine-2-sulfonamide
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Overview
Description
5-Cyclopropoxy-6-ethylpyridine-2-sulfonamide is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.29 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-ethylpyridine-2-sulfonamide typically involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of organic or inorganic bases . The nucleophilicity of the amines can vary depending on the groups attached to them, with primary amines being highly reactive and secondary amines showing lower reactivity .
Industrial Production Methods
Industrial production methods for sulfonamides, including this compound, often involve large-scale reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-ethylpyridine-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
5-Cyclopropoxy-6-ethylpyridine-2-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-ethylpyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the synthesis of folic acid in bacteria by competitively inhibiting the enzyme dihydropteroate synthase . This inhibition disrupts the production of nucleotides, ultimately leading to the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Cyclopropoxy-6-ethylpyridine-2-sulfonamide include other sulfonamides such as:
- Sulfanilamide
- Sulfadiazine
- Sulfamethoxazole
Uniqueness
This compound is unique due to its specific chemical structure, which includes a cyclopropoxy group and an ethyl group attached to the pyridine ring. This unique structure may confer specific biological activities and chemical reactivity that differentiate it from other sulfonamides .
Properties
Molecular Formula |
C10H14N2O3S |
---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-ethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-2-8-9(15-7-3-4-7)5-6-10(12-8)16(11,13)14/h5-7H,2-4H2,1H3,(H2,11,13,14) |
InChI Key |
QLSRVAQVXIBITM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=N1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
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